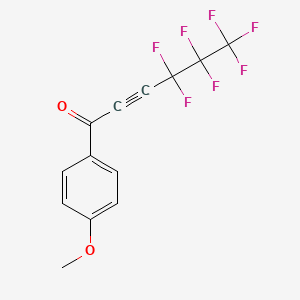
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is a fluorinated organic compound with the molecular formula C13H7F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one typically involves the reaction of a fluorinated alkyne with a methoxy-substituted benzene derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- Perfluorobutyryl-(2-thenoyl)methane
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one is unique due to its methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89965-75-3 |
|---|---|
Molecular Formula |
C13H7F7O2 |
Molecular Weight |
328.18 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hex-2-yn-1-one |
InChI |
InChI=1S/C13H7F7O2/c1-22-9-4-2-8(3-5-9)10(21)6-7-11(14,15)12(16,17)13(18,19)20/h2-5H,1H3 |
InChI Key |
UFHMPFJIUSNICC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















